9-Deoxymuzigadial

Description

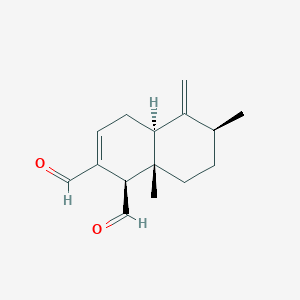

Structure

2D Structure

3D Structure

Properties

CAS No. |

128718-14-9 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(1R,4aS,6S,8aS)-6,8a-dimethyl-5-methylidene-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde |

InChI |

InChI=1S/C15H20O2/c1-10-6-7-15(3)13(11(10)2)5-4-12(8-16)14(15)9-17/h4,8-10,13-14H,2,5-7H2,1,3H3/t10-,13-,14-,15-/m0/s1 |

InChI Key |

VABRUGUZACORME-HJPIBITLSA-N |

SMILES |

CC1CCC2(C(C1=C)CC=C(C2C=O)C=O)C |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H](C1=C)CC=C([C@@H]2C=O)C=O)C |

Canonical SMILES |

CC1CCC2(C(C1=C)CC=C(C2C=O)C=O)C |

Synonyms |

(1R,4aR,6S,8aS)-6,8a-dimethyl-5-methylidene-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 9 Deoxymuzigadial

Isolation and Identification from Drimys brasiliensis

Drimys brasiliensis, a member of the Winteraceae family, is a known botanical source of 9-Deoxymuzigadial. The isolation of this compound from the plant's branches has been achieved through targeted extraction and fractionation protocols.

Initial extraction from the branches of D. brasiliensis involves the use of a non-polar solvent, specifically hexane (B92381). mdpi.combvsalud.orgnih.gov Bioactivity-guided fractionation of the resulting hexane extract has successfully led to the isolation of two related drimane (B1240787) sesquiterpenes: polygodial and this compound. mdpi.combvsalud.orgnih.govresearchgate.netsciprofiles.com This process involves systematically separating the crude extract into various fractions to isolate the compounds of interest. mdpi.com

Table 1: Isolation Details from Drimys brasiliensis

| Plant Part | Extraction Solvent | Isolated Compounds | Key Findings |

| Branches | Hexane | Polygodial, this compound | Bioactivity-guided fractionation of the hexane extract successfully yielded both compounds. mdpi.combvsalud.orgnih.gov |

Advanced Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Chromatography with AgNO3)

The separation of this compound from its isomers, such as 9-deoxyisomuzigadial, presents a significant chromatographic challenge. researchgate.net Research has demonstrated that these double bond isomers cannot be effectively separated using standard silica gel chromatography alone. researchgate.net The successful separation requires the use of silica gel impregnated with silver nitrate (B79036) (AgNO₃). researchgate.net This argentated silica gel chromatography provides a specialized stationary phase that interacts differently with the double bonds of the isomers, enabling their distinct separation. researchgate.net

Occurrence and Extraction from Warburgia ugandensis

Warburgia ugandensis (family Canellaceae) is another plant species from which this compound has been identified. fraunhofer.dedoaj.org Notably, the identification of this compound in this species was a novel discovery. fraunhofer.dedoaj.org The compound is found alongside other major sesquiterpenoids characteristic of the Warburgia genus, such as polygodial, warburganal, and muzigadial. fraunhofer.de

The extraction of sesquiterpenoids from W. ugandensis is efficiently performed using Soxhlet extraction. fraunhofer.dedoaj.org This continuous extraction method is followed by a combination of preparative separation techniques to purify the individual compounds. fraunhofer.dedoaj.org These methods allowed for the first-time reporting of this compound from this particular plant species. fraunhofer.dedoaj.org

Table 2: Extraction Details from Warburgia ugandensis

| Extraction Method | Separation Technique | Isolated Compounds | Key Findings |

| Soxhlet Extraction | Combined preparative separation methods | Polygodial, Warburganal, Muzigadial, this compound | Marked the first report of this compound from this species. fraunhofer.dedoaj.org |

**2.3. Presence and Distribution in *Pseudowintera colorata***

The New Zealand native tree Pseudowintera colorata, also known as horopito, is a well-documented source of this compound. researchgate.netcambridge.org The compound is one of the key sesquiterpene dialdehydes responsible for the plant's characteristic peppery taste. otago.ac.nz

Studies of P. colorata have revealed a significant variation in the concentration of this compound between different parts of the plant. researchgate.net Analysis shows that the fruits contain a substantially higher concentration of the compound compared to the leaves. researchgate.net One study reported the concentration of this compound to be 5% of the fruit's weight, a tenfold increase compared to the 0.5% found in the leaves. researchgate.net

Further analysis of the foliage shows differences in concentration based on leaf age. otago.ac.nz While average levels of this compound in new leaves were measured at 19.14 mg/g of dry leaf, the concentration in mature leaves was not significantly different, at 17.59 mg/g. otago.ac.nz Different populations of P. colorata in New Zealand exhibit distinct chemotypes, with some having similar levels of polygodial and this compound, while others contain very low levels of this compound. researchgate.net

Table 3: Distribution and Concentration of this compound in Pseudowintera colorata

| Plant Part | Concentration | Source |

| Fruits | 5% w/w | researchgate.net |

| Leaves | 0.5% w/w | researchgate.net |

| New Leaves | 19.14 mg/g (dry leaf) | otago.ac.nz |

| Mature Leaves | 17.59 mg/g (dry leaf) | otago.ac.nz |

Presence and Distribution in Pseudowintera colorata

Intra-species Chemotype Variations and Geographical Distribution of Chemotypes

Significant intra-species variation in the chemical profile, or chemotype, has been observed for plants containing this compound, most notably within Pseudowintera colorata, a species endemic to New Zealand. researchgate.net Research has identified distinct chemotypes of this plant based on the relative concentrations of the sesquiterpene dialdehydes polygodial and this compound in its foliage. researchgate.netresearchgate.net

Two primary chemotypes have been described for P. colorata:

Mixed Chemotype: Characterized by roughly equivalent levels of both polygodial and this compound. researchgate.net

Polygodial Chemotype: Dominated by polygodial, with very low to negligible levels of this compound. researchgate.net

The geographical distribution of these chemotypes varies across the South Island of New Zealand. researchgate.net Studies analyzing plant populations revealed that northern and southwestern populations consisted solely of the polygodial chemotype. researchgate.net In contrast, a southeastern population was found to contain only the mixed chemotype, while a central eastern population exhibited the presence of both chemotypes. researchgate.net These chemotype variations within P. colorata have been noted in multiple studies. researchgate.netwgtn.ac.nz

Chemotype Distribution of Pseudowintera colorata in New Zealand's South Island

| Geographical Location | Observed Chemotype(s) | Reference |

|---|---|---|

| Northern Populations | Polygodial Chemotype | researchgate.net |

| Southwestern Populations | Polygodial Chemotype | researchgate.net |

| Central Eastern Population | Mixed Chemotype & Polygodial Chemotype | researchgate.net |

| Southeastern Population | Mixed Chemotype | researchgate.net |

Isolation from Canella winterana

Canella winterana, a member of the Canellaceae family, is a well-documented natural source of this compound. nih.govsioc-journal.cn The compound has been successfully isolated from both the leaves and stem bark of this plant using various phytochemical techniques. herbshealthhappiness.comnih.gov

One of the key challenges in the isolation process is the separation of this compound from its double bond isomer, 9-deoxyisomuzigadial. herbshealthhappiness.com A successful method, reported in 1990 by Al-Said, El-Khawaja, El-Feraly, and Hufford, involved the use of silver nitrate-impregnated silica gel chromatography for the stem bark collected in Florida. herbshealthhappiness.com

More recently, in 2010, Grace et al. employed bioassay-guided fractionation to isolate this compound from a hexane extract of C. winterana leaves. herbshealthhappiness.comnih.gov This process led to the separation of five drimane-type sesquiterpenoids, including this compound, muzigadial, 9-epideoxymuzigadial, 3-beta-acetoxypolygodial, and muzigodiol. herbshealthhappiness.comnih.gov The structures of these compounds were confirmed through the analysis of their spectral data. herbshealthhappiness.com

Comparative Analysis of Natural Sources and Isolation Yields

This compound has been isolated from several plant species in addition to P. colorata and C. winterana. These include Drimys brasiliensis and Warburgia ugandensis. researchgate.netmdpi.comresearchgate.net The concentration and yield of the compound can vary significantly depending on the plant species, the specific part of the plant used, and the extraction methodology.

In Pseudowintera colorata, the concentration of this compound in the leaves of the mixed chemotype can range from 0% to 2.9% of the leaf dry weight. researchgate.netresearchgate.net Notably, the fruits of P. colorata have been found to contain a significantly higher concentration of sesquiterpene dialdehydes, including this compound, at approximately 5% w/w, compared to about 0.5% in the leaves. researchgate.net

For Drimys brasiliensis, a bioactivity-guided fractionation of a hexane extract from the branches was performed. mdpi.com From a 200 mg fraction, 22 mg of this compound was isolated, demonstrating its presence in this species, which marked the first report of the compound in the Drimys genus. mdpi.comresearchgate.net

In the case of Warburgia ugandensis, an efficient isolation method using Soxhlet extraction with dichloromethane (B109758) yielded approximately 12 wt% of a total extract from the stem bark. researchgate.net this compound was reported for the first time from this species as one of the compounds isolated from this extract. researchgate.netresearchgate.net

Natural Sources and Reported Yields of this compound

| Plant Species | Plant Part | Reported Yield/Concentration | Reference |

|---|---|---|---|

| Pseudowintera colorata | Leaves | 0 - 2.9% of dry weight | researchgate.netresearchgate.net |

| Pseudowintera colorata | Fruits | ~5% w/w (of total sesquiterpene dialdehydes) | researchgate.net |

| Drimys brasiliensis | Branches | 22 mg isolated from a 200 mg extract fraction | mdpi.com |

| Warburgia ugandensis | Stem Bark | Isolated from a 12 wt% total extract | researchgate.net |

| Canella winterana | Leaves, Stem Bark | Not specified in reviewed sources | herbshealthhappiness.comnih.gov |

Structural Elucidation and Advanced Analytical Characterization of 9 Deoxymuzigadial

Chromatographic Techniques for Purity Assessment and Quantitative Determination

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a fundamental analytical technique for the separation, identification, and quantification of 9-Deoxymuzigadial, particularly within complex matrices such as plant extracts. This method is invaluable for analyzing the chemical composition of essential oils and crude extracts from species like Canella winterana and Drimys brasiliensis, from which this compound has been isolated. nih.govmdpi.com In a typical application, GC is employed to separate the volatile and semi-volatile components of a sample, after which the mass spectrometer fragments the eluted compounds and sorts the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum for each component.

The mass spectrum of this compound provides a distinct fragmentation pattern that serves as a molecular fingerprint, allowing for its unambiguous identification, often by comparison with spectral libraries. researchgate.net The molecular ion peak in the mass spectrum confirms its molecular weight of 232.32 g/mol , which corresponds to the molecular formula C15H20O2. nih.gov GC-MS is particularly useful in the bioactivity-guided fractionation of plant extracts, where it helps to identify the active constituents in fractions that show biological effects. mdpi.com

The technical specifications for the analysis of this compound have been documented, providing a basis for reproducible analytical methods. nih.gov

Table 1: GC-MS Instrumentation for this compound Analysis

| Parameter | Specification |

|---|---|

| Instrument Name | Agilent 6890 N/5975B VL MSD |

| Source of Spectrum | RIC-3-SM6-1b |

| Copyright | Copyright © 2020-2025 John Wiley & Sons, Inc. |

Data sourced from PubChem CID 182936. nih.gov

Advanced Spectroscopic Approaches for Conformational Analysis (e.g., Chiral Spectroscopy)

The biological function of a complex natural product like this compound is intrinsically linked to its three-dimensional structure, or conformation. As a chiral molecule possessing multiple stereocenters, this compound can adopt various spatial arrangements. nih.gov Advanced spectroscopic techniques, particularly chiroptical methods like Electronic Circular Dichroism (ECD), are exceptionally suited for probing these conformational subtleties.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. psu.edu The resulting ECD spectrum is exquisitely sensitive to the molecule's conformation, providing detailed information that is often obscured in standard absorption spectra. rsc.org For a molecule like this compound, the aldehyde (C=O) and carbon-carbon double bond (C=C) moieties act as chromophores that contribute to the ECD spectrum. The sign and intensity of the observed ECD bands are directly influenced by the spatial relationships between these chromophores and the chiral centers within the molecule's framework.

Modern approaches to conformational analysis combine experimental ECD measurements with quantum chemical calculations. nih.gov Theoretical ECD spectra are calculated for various low-energy conformers of the molecule. By matching the experimental spectrum with the computationally predicted one, the absolute configuration and the predominant conformation of the molecule in solution can be determined with high confidence. rsc.org While specific studies applying ECD to the conformational analysis of this compound are not prominently featured in surveyed literature, this technique represents a state-of-the-art approach for its definitive stereochemical and conformational elucidation.

Table 2: Potential Spectroscopic Methods for Conformational Analysis of this compound

| Spectroscopic Technique | Principle | Application to this compound |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized light by chiral molecules. psu.edu | Highly sensitive to the absolute configuration and conformation. rsc.org The aldehyde and alkene chromophores would produce a characteristic spectrum, allowing for detailed conformational studies when compared with computational models. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses nuclear spin properties in a magnetic field to deduce molecular structure. | Analysis of coupling constants and Nuclear Overhauser Effects (NOE) can reveal through-bond and through-space proximities of atoms, providing critical data to define the molecule's 3D conformation in solution. nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

The Enigmatic Biosynthesis of this compound

The intricate world of natural products is replete with complex molecules synthesized through elegant and efficient enzymatic pathways. Among these, the drimane-type sesquiterpenoids, a class of compounds characterized by a bicyclic decalin core, have garnered significant attention for their diverse biological activities. This article delves into the biosynthetic pathways and enzymatic mechanisms leading to a specific member of this family, this compound, a compound found in plants such as Pseudowintera colorata and Canella winterana. cambridge.orggenome.jp

Biosynthetic Pathways and Enzymatic Mechanisms of 9 Deoxymuzigadial

Comparative Biosynthetic Analyses with Chemically Related Drimane Sesquiterpenoids (e.g., Polygodial, Muzigadial)

The biosynthesis of this compound is best understood in the context of its chemical relatives within the drimane sesquiterpenoid family, such as polygodial and muzigadial. These compounds share a common precursor, farnesyl pyrophosphate (FPP), which undergoes a series of cyclization and oxidation reactions to yield the characteristic drimane skeleton. cjnmcpu.comresearchgate.net

The biosynthesis of drimane sesquiterpenoids begins with the cyclization of the linear precursor, FPP. In plants, this crucial step is catalyzed by a terpene cyclase, specifically a drimenol synthase, which converts FPP into the bicyclic alcohol, drimenol. researchgate.net This drimenol then serves as a key intermediate. Subsequent enzymatic modifications, primarily oxidations mediated by cytochrome P450 monooxygenases (P450s), tailor the drimenol core to produce the various drimane structures. researchgate.net

For instance, the biosynthesis of polygodial is believed to proceed from drimenol through subsequent C-12 hydroxylation, followed by further oxidations at both the C-11 and C-12 positions to form the characteristic ene-dialdehyde functional group. researchgate.netiupac.org Research on the plant Persicaria hydropiper has identified a drimenol synthase (PhDS) and a cytochrome P450 drimenol oxidase (PhDOX1) involved in this pathway. researchgate.net

The proposed biosynthesis of muzigadial, another related drimane, also starts from FPP. plos.org While the detailed enzymatic steps are less characterized than for polygodial, it is hypothesized to involve similar cyclization to form the drimane core, followed by specific oxidative modifications to introduce the dialdehyde functionality seen in its structure. iupac.orgplos.org

The biosynthesis of this compound, isolated from Drimys brasiliensis, is presumed to follow a similar pathway. mdpi.comresearchgate.net Starting from FPP, cyclization would yield the drimane skeleton. The structural difference between this compound and its relatives like polygodial and muzigadial lies in the specific pattern of oxidation. The name "9-deoxy" suggests the absence of an oxygen function at the C-9 position, which is present in muzigadial. This implies the involvement of a distinct set of P450 enzymes that selectively oxidize the drimane core at different positions, leading to the final structure of this compound. The inactivity of this compound in some biological assays, where polygodial is potent, highlights the critical role that specific structural features, governed by these late-stage biosynthetic modifications, play in the compound's biological function. mdpi.comresearchgate.net

Biosynthetic Origin and Distribution in Different Biological Kingdoms (Plants, Fungi)

Drimane-type sesquiterpenoids are a widespread class of natural products found in a diverse array of organisms, spanning both the plant and fungal kingdoms. nih.govmdpi.com

In Plants: Drimane sesquiterpenoids were first discovered and are well-documented in various plant families. nih.gov Notable examples include the Polygonaceae, Winteraceae, and Canellaceae families. mdpi.com For instance, polygodial is famously produced by water-pepper (Persicaria hydropiper) and trees of the Drimys genus, such as Drimys winteri and Drimys brasiliensis. mdpi.commdpi.commdpi.com this compound has been isolated from the branches of Drimys brasiliensis. mdpi.comresearchgate.net Muzigadial is a known constituent of Warburgia ugandensis. plos.org In plants, the biosynthesis of these compounds originates from the mevalonate (MVA) pathway to produce FPP, which is then cyclized by plant-specific terpene cyclases. cjnmcpu.comresearchgate.net

In Fungi: A vast and structurally diverse range of drimane-type sesquiterpenoids has also been identified from various fungi, particularly within the phylum Ascomycota (e.g., genera Aspergillus and Penicillium) and Basidiomycota. nih.govd-nb.info While structurally similar to their plant-derived counterparts, fungal drimane biosynthesis exhibits key enzymatic differences. Although the universal precursor FPP is also derived from the mevalonate pathway in fungi, the cyclization step is often catalyzed by enzymes classified as haloacid dehalogenase (HAD)-like proteins, rather than the canonical terpene cyclases found in plants. nih.govd-nb.info

However, recent research has uncovered exceptions. For example, the biosynthesis of drimane esters in Aspergillus calidoustus was found to involve a drimenol cyclase with a catalytic function analogous to those previously reported only in plants. researchgate.netnih.govleibniz-hki.de This discovery highlights a fascinating case of convergent evolution and deepens the understanding of how these complex molecules are synthesized across different biological kingdoms. Fungi produce a variety of drimane backbones, including drimenol and drim-8-ene-11-ol, which are then further diversified by tailoring enzymes like P450s and oxidoreductases to create a rich chemical diversity of drimane derivatives. nih.govnih.gov

Total Synthesis and Synthetic Analogues of 9 Deoxymuzigadial

Strategic Approaches to the Drimane (B1240787) Sesquiterpene Scaffold

The construction of the fundamental drimane sesquiterpene scaffold is the cornerstone of any total synthesis in this family. Researchers have developed several strategic approaches to access this key molecular framework.

A prominent strategy involves biomimetic approaches that mirror the natural biosynthetic pathways. In nature, drimane sesquiterpenoids are typically formed from the linear precursor farnesyl diphosphate (B83284) (FPP) through enzyme-mediated cyclization cascades. cjnmcpu.com This process, catalyzed by terpene cyclases, establishes the characteristic bicyclic core. Subsequent tailoring by enzymes like cytochrome P450 oxidases introduces the diverse oxidative patterns seen across the drimane family, including hydroxylations at positions such as C-6, C-9, and C-12. cjnmcpu.comcjnmcpu.com

Inspired by this, chemoenzymatic strategies have emerged as powerful tools. These hybrid approaches combine the selectivity of biocatalysis with the versatility of chemical synthesis. For instance, engineered cytochrome P450 variants have been used for the site- and stereoselective hydroxylation of drimane skeletons produced microbially. rsc.org Similarly, squalene-hopene cyclases (SHCs) have been employed for the stereocontrolled cyclization of linear terpene precursors, providing access to various cyclic building blocks, including the drimane diol skeleton. nih.govchemrxiv.org

Another significant approach utilizes the "chiral pool," starting from readily available, enantiomerically pure natural products. (-)-Sclareol, a labdane (B1241275) diterpene, is a popular starting material due to its pre-existing bicyclic system, which can be chemically modified to yield the drimane scaffold. researchgate.net This strategy has been used to access various drimanes and nordrimanes. researchgate.net More recently, strategies that enable "scaffold hopping" have been developed, where a biocatalytically installed functional group on a starting material like sclareolide (B1681565) is used as a handle for abiotic skeletal rearrangements, leading to significant structural divergence from the original drimane ring system.

Synthetic strategies are also devised from simple starting materials. These include methods based on cationic polyolefin cyclizations, radical cyclizations, and various cycloaddition reactions, such as the Diels-Alder reaction, to construct the decalin core. researchgate.netresearchgate.net

Convergent and Linear Synthetic Methodologies for 9-Deoxymuzigadial Core Structure

The assembly of the drimane core can be broadly categorized into linear and convergent syntheses.

Linear synthesis involves a stepwise construction of the target molecule, where reactions are performed sequentially on a single substrate. A classic example of a linear approach to the drimane skeleton is the acid-catalyzed cyclization of a polyene precursor like farnesic acid. This biomimetic strategy assembles the bicyclic system in a single cascade, after which further functional group manipulations are carried out to reach the final target. researchgate.net The biosynthesis of drimanes, which starts with the linear FPP and proceeds through cyclization and subsequent oxidations, can be considered a blueprint for linear synthetic strategies. cjnmcpu.com

While a specific, published total synthesis of this compound is not extensively documented, the synthesis of the closely related and often co-isolated drimane, polygodial, provides insight into these methodologies. Total syntheses of (±)-polygodial have been achieved through various routes, including those that can be analyzed as having linear or convergent characteristics, often starting from trans-decalone derivatives or employing cycloaddition reactions to build the core. researchgate.netwur.nl

Stereoselective and Stereocontrolled Synthetic Routes

Achieving the correct stereochemistry is a critical aspect of synthesizing natural products like this compound. The drimane skeleton contains multiple stereocenters, and their precise spatial arrangement is crucial for biological activity.

Biocatalysis offers exceptional stereocontrol. The use of terpene cyclases ensures the formation of the drimane skeleton with a specific, predictable stereochemistry. cjnmcpu.com Furthermore, engineered enzymes like P450s can introduce hydroxyl groups at specific positions with high stereoselectivity, a task that can be challenging using conventional chemical methods. rsc.org Squalene-hopene cyclase variants have demonstrated the ability to control the stereochemistry of the final hydration step in cyclization cascades, yielding opposite diastereoisomers depending on the enzyme variant used. nih.gov

In chemical synthesis, stereocontrol is often achieved through substrate control, chiral auxiliaries, or asymmetric catalysis. For instance, in the enantioselective synthesis of drimane analogues like 1-(R)-hydroxypolygodial, key steps have included the Corey–Bakshi–Shibata (CBS) oxazaborolidine-mediated asymmetric reduction of a ketone and a stereoselective Diels–Alder reaction. researchgate.net The inherent chirality of a starting material from the chiral pool, such as α-ionone, can guide the stereochemical outcome of subsequent reactions. researchgate.net Conformational biases in cyclic precursors are also exploited to direct the approach of reagents from the less hindered face, thereby controlling the stereochemistry of the newly formed centers.

Chemical Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues is a vital tool for probing structure-activity relationships (SAR) and discovering compounds with improved or novel biological activities.

The design of new drimane analogues is guided by several principles aimed at enhancing biological efficacy or exploring new therapeutic applications. A primary approach is the modification of the oxygen-containing functional groups at positions C-9, C-11, and C-12, as these are frequently implicated in the compound's biological activity. researchgate.net For example, the antifungal activity of drimanes is highly dependent on the presence and stereochemistry of the dialdehyde (B1249045) functionality. core.ac.uk

Another design strategy involves creating hybrid molecules by attaching other bioactive pharmacophores, such as azaheterocyclic units, to the drimane scaffold. researchgate.net This can lead to novel compounds with enhanced or broader antimicrobial spectra. researchgate.netkazanmedjournal.ru

Structure-activity relationship (SAR) studies of natural and synthetic drimanes guide the rational design of new derivatives. For instance, comparing the potent antifungal activity of polygodial with the inactivity of its epimer isotadeonal (B1246635) against certain fungi highlights the critical importance of the C-9 configuration. mdpi.com Similarly, the inactivity of this compound in some assays, compared to the active polygodial, underscores the significance of specific structural features for biological function. mdpi.com This has led to the design of derivatives where these key functionalities are systematically altered to map the requirements for activity. core.ac.uk

Englerins are guaiane (B1240927) sesquiterpenoids, not drimanes, but their synthesis, particularly that of analogues like 9-deoxy-englerin A, showcases strategies relevant to complex terpene synthesis. The total synthesis of (−)-9-deoxy-englerin A, an analogue of the potent renal cancer cell inhibitor englerin A, provides an illustrative example of complex molecule construction.

One effective total synthesis of (−)-9-deoxy-englerin A began with the chiral pool starting material (−)-isopulegol. The synthesis featured several key transformations to construct the challenging 5,7-fused bicyclic core and the ether bridge characteristic of the englerin family.

The key strategic steps included:

Ring Expansion: An oxy-Cope rearrangement was used to expand the six-membered ring of an isopulegol-derived intermediate into a ten-membered 1,5-enone.

Transannular Epoxide Opening: After epoxidation of the ten-membered ring, a base-mediated transannular opening of the epoxide by a ketone enolate forged the annulated 5,7-bicyclic ring system.

Transannular Ether Formation: A mercury(II)-mediated cyclization was employed in a late stage of the synthesis to create the final oxo-bridge.

| Key Reaction in (-)-9-deoxy-englerin A Synthesis | Purpose |

| Oxy-Cope Rearrangement | Formation of a ten-membered ring intermediate. |

| Transannular Epoxide Opening | Construction of the 5,7-fused bicyclic core. |

| Hg2+-mediated Cyclization | Formation of the characteristic ether bridge. |

| Esterification | Attachment of the cinnamic acid side chain. |

Biological Activity Research of 9 Deoxymuzigadial in Vitro Studies Only

Antischistosomal Activity Investigations (In Vitro)

In vitro research has been conducted to evaluate the potential of 9-Deoxymuzigadial as an agent against Schistosoma mansoni, the parasitic flatworm responsible for schistosomiasis. These studies are crucial for the initial screening of compounds in the drug discovery process.

Reported Inactivity of this compound Against Schistosoma mansoni (In Vitro)

Bioactivity-guided fractionation of hexane (B92381) extracts from the branches of Drimys brasiliensis identified both polygodial and this compound. nih.gov While the initial extract showed 100% mortality of S. mansoni worms at a concentration of 200 μg/mL, subsequent in vitro testing of the isolated compounds revealed that this compound was inactive against both male and female adult S. mansoni worms. nih.govresearcher.lifenih.gov In these assays, this compound did not demonstrate any detectable antiparasitic activity within the tested concentration range. nih.govmdpi.com

Comparative Analysis with Antischistosomal Polygodial (In Vitro)

In direct comparison, the structurally related drimane (B1240787) sesquiterpene, polygodial, exhibited significant in vitro activity against S. mansoni. nih.gov Polygodial showed a 50% effective concentration (EC₅₀) value of approximately 10 μM for both male and female worms. nih.govmdpi.comresearchgate.net In contrast, this compound was classified as "not active". nih.gov

Cytotoxicity assays were also performed on mammalian Vero cells to determine the selectivity of these compounds. Neither this compound nor polygodial showed significant toxicity, with 50% cytotoxic concentration (CC₅₀) values exceeding 200 μM. nih.govnih.govmdpi.com This lack of cytotoxicity in mammalian cells is a favorable characteristic for potential drug candidates. The selective index (SI), which is the ratio of CC₅₀ to EC₅₀, was calculated to be greater than 21 for polygodial, indicating a favorable therapeutic profile. mdpi.com Due to its lack of efficacy, an SI value could not be determined for this compound. nih.govmdpi.com

| Compound | Target Organism | EC₅₀ (μM) | CC₅₀ (Vero Cells, μM) | Selective Index (SI) | Activity Status |

|---|---|---|---|---|---|

| This compound | S. mansoni (male & female) | Not Active | > 200 | Not Determined | Inactive |

| Polygodial | S. mansoni (male & female) | ~10 | > 200 | > 21 | Active |

| Praziquantel (Control) | S. mansoni | ~1 | > 150 | > 150 | Active |

Antifeedant Activity Research (In Vitro)

Research has identified this compound as a potent antifeedant, a substance that deters insects from feeding.

Efficacy Against Insect Herbivores (e.g., Tineola bisselliella, Anthrenocerus australis) (In Vitro)

Extracts from the leaves of the New Zealand native tree Pseudowintera colorata demonstrated antifeedant activity against the webbing clothes moth (Tineola bisselliella) and the Australian carpet beetle (Anthrenocerus australis). cambridge.orgresearchgate.net Further analysis through assay-directed fractionation identified this compound, along with polygodial, as the sesquiterpene dialdehydes responsible for this activity. cambridge.orgresearchgate.net In bioassays, this compound exhibited antifeedant effects against these keratophagous insects. researchgate.net This is the first reported instance of biological activity for this compound. researchgate.net

| Compound | Target Organism | Activity Type | Effective Rate (mg/g wool) |

|---|---|---|---|

| This compound | Tineola bisselliella (Webbing Clothes Moth) | Antifeedant | 0.4 - 3 |

| This compound | Anthrenocerus australis (Australian Carpet Beetle) | Antifeedant | 0.4 - 3 |

Insecticidal Activity Research (In Vitro)

In addition to its antifeedant properties, this compound has been shown to possess insecticidal activity in in vitro studies. Research on extracts from Pseudowintera colorata leaves revealed that this compound was one of the active compounds responsible for insecticidal effects against the webbing clothes moth, Tineola bisselliella. cambridge.orgresearchgate.net When the survival rates of T. bisselliella exposed to the compound were compared to those of starved larvae, it became evident that this compound has direct insecticidal properties in addition to its feeding deterrence. researchgate.net Both this compound and polygodial demonstrated comparable insecticidal activity in bioassays at rates ranging from 0.4 to 3 mg/g of wool. cambridge.org

Antimalarial Activity Studies (In Vitro)

Currently, there is a lack of specific in vitro studies focused on the antimalarial activity of this compound against Plasmodium species in the provided search results. While research exists on the antimalarial screening of other compounds, including deoxyspergualin which showed inhibition of Plasmodium falciparum growth in vitro, specific data for this compound is not available in the consulted sources. nih.gov

Efficacy Against Plasmodium falciparum Strains (In Vitro)

Research into the in vitro antiplasmodial activity of drimane and coloratane sesquiterpenes, a class of compounds to which this compound belongs, has revealed significant efficacy against Plasmodium falciparum, the parasite responsible for malaria. A study evaluating twelve sesquiterpenes from the East African medicinal plant Warburgia ugandensis demonstrated that these compounds exhibit considerable activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. The half-maximal inhibitory concentration (IC50) values for the tested sesquiterpenes ranged from 0.45 to over 114 μM carta-evidence.orgnih.gov.

Among the evaluated compounds, 11α-hydroxymuzigadiolide was identified as the most potent against P. falciparum, with an IC50 value of 6.40 μM nih.gov. While this study did not specifically report the IC50 value for this compound, the findings for structurally related drimane sesquiterpenes suggest that this class of compounds holds potential as a source for new antimalarial agents carta-evidence.orgnih.gov. The dichloromethane (B109758) extract of Warburgia ugandensis, from which these sesquiterpenes were isolated, showed potent activity against the K1 strain of P. falciparum with an IC50 value of 8.10 μg/mL nih.gov.

Table 1: In Vitro Antiplasmodial Activity of Selected Drimane Sesquiterpenes against P. falciparum

| Compound/Extract | P. falciparum Strain(s) | IC50 Value |

|---|---|---|

| Drimane & Coloratane Sesquiterpenes (range) | 3D7 & K1 | 0.45 to >114 μM |

| 11α-hydroxymuzigadiolide | Not specified | 6.40 μM |

Cytotoxicity Assessments in Mammalian Cell Lines (In Vitro Context)

In vitro cytotoxicity assays are crucial for evaluating the safety profile of potential therapeutic compounds. A study investigating the biological activity of this compound isolated from the branches of Drimys brasiliensis assessed its effect on Vero cells, a mammalian kidney cell line. The results of this study indicated that this compound did not exhibit any significant toxicity towards these cells nih.govnih.gov.

The half-maximal cytotoxic concentration (CC50) for this compound against Vero cells was determined to be greater than 200 μM. This finding suggests a high degree of selectivity, as the compound was non-toxic to mammalian cells at the tested concentrations nih.govnih.gov. This lack of cytotoxicity is a favorable characteristic for a compound being investigated for potential therapeutic applications.

The human monocytic cell line, THP-1, is a widely used model to study the immunomodulatory effects of various compounds. While direct studies on the effect of this compound on THP-1 cells are limited, research on related drimane sesquiterpenes, such as polygodial and isotadeonal (B1246635), provides insights into the potential interactions of this class of compounds with human monocytic cells.

A study evaluating the inhibitory potential of polygodial and isotadeonal on the NF-κB pathway utilized THP-1 reporter cells. The pathway was stimulated with lipopolysaccharide (LPS), and the results showed that both compounds could modulate the expression of NF-κB-SEAP (secreted alkaline phosphatase), a marker of pathway activity. Specifically, isotadeonal was found to inhibit SEAP with higher potency than polygodial at concentrations between 1 and 50 µM nih.govnih.gov. This suggests that drimane sesquiterpenes can exert selective effects on inflammatory pathways in human monocytic cells. Further investigation in HMC-3 cells confirmed that both compounds significantly decreased the levels of phosphorylated IκB-α, a key protein in the NF-κB signaling cascade, at concentrations of 10 and 50 µM nih.gov.

Table 2: In Vitro Effects of Related Drimane Sesquiterpenes on Human Cell Lines

| Compound | Cell Line | Effect | Concentration |

|---|---|---|---|

| Polygodial | THP-1 | Modulation of NF-κB-SEAP expression | 1 - 50 µM |

| Isotadeonal | THP-1 | Inhibition of NF-κB-SEAP expression (higher potency than polygodial) | 1 - 50 µM |

| Polygodial | HMC-3 | Decrease in phosphorylated IκB-α levels | 10 & 50 µM |

Enzymatic Activity Modulation (In Vitro)

The biological activity of natural compounds is often attributed to their ability to modulate the activity of specific enzymes. For drimane sesquiterpenes, including this compound, several potential enzyme inhibition mechanisms have been explored in in vitro studies.

One proposed mechanism of action for the antifungal activity of drimane sesquiterpene aldehydes is the inhibition of ergosterol synthesis. Molecular modeling studies have suggested that these compounds are capable of binding to the active site of the enzyme lanosterol 14-alpha demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi mdpi.com.

Furthermore, other drimane-type sesquiterpenes have been evaluated for their inhibitory effects on different enzymes. For instance, changweikangic acid A, a drimane-type sesquiterpene isolated from Polygonum hydropiper, was evaluated for its ability to inhibit α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase nih.gov. Additionally, studies on synthetic derivatives of the natural sesquiterpene (-)-drimenol have demonstrated their ability to inhibit human topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription semanticscholar.org. These findings suggest that drimane sesquiterpenes may have the potential to interact with and inhibit a variety of enzymes, which could account for their diverse biological activities.

Structure Activity Relationship Sar Studies of 9 Deoxymuzigadial and Drimane Sesquiterpenoids

Identification of Crucial Structural Determinants for Biological Potency

The biological potency of drimane (B1240787) sesquiterpenoids is dictated by several key structural features. The core of this class of compounds is the trans-decalin skeleton, with methyl groups typically found at the C4 and C10 positions. researchgate.net The presence of oxygen-containing functional groups, such as aldehydes, hydroxyls, acetates, and lactones, particularly at the C6, C9, C11, and C12 positions, significantly influences their biological activity. researchgate.net

A critical determinant for the antifungal activity in many drimanes is the Δ7,8-double bond within the bicyclic core. mdpi.comnih.gov The electronic properties surrounding this double bond are considered pivotal for activity. mdpi.commdpi.com Molecular electrostatic potential (MEP) studies have shown that active compounds possess a distinct negative zone near this double bond, a feature absent in inactive analogues. nih.govresearchgate.net For some activities, such as antifeedant and insecticidal properties, the α,β-unsaturated 1,4-dialdehyde functionality is considered essential. plos.org This feature is believed to react with biological nucleophiles like the sulfhydryl groups of cysteine or the primary amino group of lysine. plos.org

However, the necessity of certain groups can be activity-dependent. For instance, while the dialdehyde (B1249045) functionality is important for some effects, the presence of aldehyde groups at C-9 or C-8, or a hydroxymethyl group at C-8, is not an absolute requirement for antifungal activity. mdpi.com

Influence of Functional Group Substitutions on In Vitro Activity Profiles

Modifying the functional groups on the drimane skeleton can dramatically alter the in vitro activity of these compounds. The introduction of additional hydroxyl groups or other oxygen-containing moieties is a common strategy explored to potentially enhance water solubility and, consequently, bioactivity. microbialcell.com

SAR analyses have revealed specific trends:

Hydroxyl Groups: The presence and position of hydroxyl groups can be critical. For example, in certain drimanes, a hydroxyl group at C-3 was found to be important for antiproliferative effects. rsc.org Conversely, adding a hydroxyl group at C-14 or C-9 has been shown to result in very weak allelopathic (phytotoxic) activity in some analogues. researchgate.net

Aldehyde and Carboxyl Groups: The oxidation state at certain positions significantly impacts activity. The conversion of a hydroxymethyl group at C-13 to a carboxyl group can alter the inhibitory profile of the compound. For instance, a drimane with a hydroxymethyl at C-13 showed stronger α-glucosidase inhibitory activity than its derivative with a carboxyl group at the same position. mdpi.com

Lactone Rings: The formation of a lactone ring, for example between C-11 and C-15, can be unfavorable for certain activities, such as α-glucosidase inhibition, when compared to analogues lacking this feature. mdpi.com Drimane lactones are a significant subclass, often formed between hydroxyl and carboxyl groups at positions C-11, C-12, and C-15. cjnmcpu.com

Acetoxylation and Acetonide Formation: The addition of acetoxy or acetonide functionalities represents another avenue for structural modification to probe SAR. microbialcell.com

The following table summarizes the effect of specific functional group substitutions on the in vitro activity of drimane sesquiterpenoids based on published findings.

| Parent Compound | Modification | Resulting Compound/Derivative | Effect on In Vitro Activity | Reference |

| Drimenol (B159378) | Oxidation with Jones reagent | Drimenal and an unsaturated ketone | Altered activity profile | nih.gov |

| Drimenol | Oxidation with PCC | Unsaturated ketone | Altered activity profile | nih.gov |

| Drimenol | Catalytic hydrogenation | Saturated drimanol | Loss of activity associated with the Δ7,8-double bond | nih.gov |

| Fudecadione A (carboxyl at C-15) | Reduction of carboxyl to methyl | Compound 1 (from study) | Altered α-glucosidase inhibitory activity | mdpi.com |

| Compound with hydroxymethyl at C-13 | Oxidation to carboxyl | Compound 2 (from study) | Decreased α-glucosidase inhibitory activity | mdpi.com |

Stereochemical Requirements and Their Impact on Bioactivity

Stereochemistry plays a fundamental role in the biological activity of drimane sesquiterpenoids, which possess multiple chiral centers. mdpi.com The spatial arrangement of substituents can significantly influence how these molecules interact with their biological targets.

The absolute configuration of the trans-decalin ring system is a defining characteristic of the drimane family. wur.nl The orientation of substituents, designated as α (axial or below the plane) or β (equatorial or above the plane), is critical. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry, such as the α-orientation of H-3, H-5, and H-9, and the β-orientation of methyl groups. rsc.org

A prime example of stereochemistry's impact is the comparison between polygodial and its C-9 epimer, isopolygodial. While polygodial consistently shows potent biological effects, isopolygodial has been reported as both active and inactive in different studies, leading to debate about the structural requirements for activity. nih.govmdpi.com This difference highlights the sensitivity of biological targets to the stereochemical configuration at the C-9 position. Similarly, epimerization at C-4'' in certain macrolide derivatives has been shown to be a key factor in their biological performance. nih.gov Conformational analyses have also revealed that the torsion angle within the molecular structure of sesquiterpene lactones is a decisive factor in their inhibitory activity against certain biological targets. nih.gov

Comparative SAR Analysis with Related Drimane Sesquiterpenes (e.g., Polygodial, Muzigadial)

Comparing the structure and activity of 9-Deoxymuzigadial with its close relatives, such as polygodial and muzigadial, provides valuable insights into their SAR. These compounds share the drimane core but differ in their oxygenation and substitution patterns.

Polygodial vs. This compound: Polygodial is a potent drimane dialdehyde. mdpi.com In a comparative study evaluating antischistosomal activity, polygodial demonstrated significant potency, whereas this compound was found to be inactive. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net This stark difference in activity, despite their structural similarity, underscores the critical importance of the specific arrangement of functional groups for this particular biological effect. The inactivity of this compound in this context suggests that its unique structural features are not conducive to interacting with the relevant biological target. researchgate.net

Muzigadial: Muzigadial is another related drimane sesquiterpenoid isolated from plants of the Warburgia genus. microbialcell.comresearchgate.net It has demonstrated significant cytotoxic and trypanocidal activity in vitro. researchgate.net It has also been shown to possess antiplasmodial activity, though this can be accompanied by cytotoxicity. scribd.com The structural differences between muzigadial, polygodial, and this compound, particularly the presence and arrangement of aldehyde and hydroxyl groups, are responsible for their varying biological profiles. microbialcell.comresearchgate.net

The table below presents a comparative overview of the reported in vitro activities for these related drimanes.

| Compound | Reported In Vitro Activity | Key Structural Feature Difference | Reference |

| This compound | Inactive against S. mansoni; Antiplasmodial activity | Lacks the C-9 hydroxyl group present in Muzigadial | mdpi.comresearchgate.netresearchgate.netdokumen.pub |

| Polygodial | Potent against S. mansoni; Antifungal; Anti-inflammatory | C-9 epimer of Isopolygodial; Different aldehyde arrangement than Muzigadial | nih.govmdpi.commdpi.comresearchgate.net |

| Muzigadial | Cytotoxic; Trypanocidal; Antifungal; Antiplasmodial | Rearranged drimane skeleton compared to polygodial | microbialcell.comresearchgate.net |

| Isotadeonal (B1246635) | Anti-inflammatory (NF-κB inhibition); Antifungal | C-9 epimer of Polygodial | mdpi.comnih.gov |

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of drimane sesquiterpenoids. wm.eduresearchgate.net QSAR aims to build mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.net

These models are developed by analyzing a series of related compounds and their corresponding biological data. nih.gov Key steps include:

Data Collection: Gathering a dataset of drimane analogues with their measured biological activities (e.g., IC50 values). istanbul.edu.tr

Descriptor Calculation: Calculating various molecular descriptors for each compound that quantify their physicochemical properties (e.g., electronic, steric, hydrophobic).

Model Building: Using statistical methods to build a regression or classification model that links the descriptors to the activity. nih.gov

Validation: Rigorously validating the model to ensure its predictive power. nih.gov

For drimane sesquiterpenoids, computational modeling has suggested that modifications to the A-ring of drimenol could improve its antifungal activity. microbialcell.com Molecular docking studies, a related computational technique, can predict how these molecules bind to specific protein targets. researchgate.net For example, docking studies on isotadeonal and polygodial with the IKKβ protein (involved in the NF-κB pathway) revealed that both compounds interact with key amino acid residues, but subtle differences in these interactions, such as an additional bond formed by isotadeonal, could explain its slightly higher binding affinity and superior activity. mdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, guiding future drug design. nih.gov These computational approaches are increasingly integral to the rational design of novel and more potent drimane sesquiterpenoid-based therapeutic agents. rsc.org

Future Directions and Research Perspectives for 9 Deoxymuzigadial

Elucidating Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of complex natural products like 9-deoxymuzigadial involves a series of intricate enzymatic transformations. plos.org While the general terpenoid pathway provides the foundational precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the specific enzymes that catalyze the cyclization and subsequent oxidative modifications to form the this compound scaffold are largely unknown. mdpi.com Future research should prioritize the identification and characterization of these novel biosynthetic enzymes. mpg.de

Key research objectives in this area include:

Genome Mining and Gene Cluster Identification: Sequencing the genomes of organisms that produce this compound, such as Canella winterana and Pseudowintera colorata, can help identify biosynthetic gene clusters responsible for its production. nih.govnih.gov

Heterologous Expression and Functional Analysis: Once candidate genes are identified, their functions can be confirmed through heterologous expression in model organisms like yeast or Aspergillus oryzae. plos.orgnih.gov This approach allows for the systematic investigation of each enzyme's role in the biosynthetic pathway.

Discovery of Novel Enzyme Classes: The biosynthetic pathway of this compound may involve enzymes with novel catalytic functions, such as unique terpene cyclases or oxidative enzymes. nih.gov Their discovery would not only illuminate the biosynthesis of this specific compound but also expand our general understanding of natural product biosynthesis. rsc.org

Developing Novel and Efficient Total Synthesis Methodologies

While this compound can be isolated from natural sources, total synthesis offers a reliable and potentially more scalable alternative for obtaining the compound for research and development. researchgate.net The development of novel and efficient total synthesis strategies is crucial for enabling further investigation into its biological properties.

Future synthetic research should focus on:

Stereoselective Synthesis: The complex stereochemistry of this compound presents a significant synthetic challenge. Methodologies that allow for the precise control of stereocenters are highly desirable.

Concise and High-Yielding Routes: Current synthetic routes may be lengthy and inefficient. The development of more concise and higher-yielding synthetic pathways would make the compound more accessible for extensive biological testing.

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: An efficient synthetic route would also facilitate the preparation of a diverse range of analogues. These analogues are essential for conducting SAR studies to identify the key structural features responsible for any observed biological activity and to potentially develop more potent or selective compounds.

In-depth Mechanistic Investigations of Observed In Vitro Biological Activities

Preliminary studies have hinted at the potential biological activities of this compound, although some findings have been inconclusive. For instance, while its structural relative, polygodial, has shown significant antischistosomal activity, this compound was found to be inactive in the same in vitro assay against Schistosoma mansoni. researcher.lifemdpi.combvsalud.org However, it has demonstrated antifeedant and insecticidal properties against certain insect species. cambridge.org

To move forward, in-depth mechanistic studies are required to:

Clarify Conflicting Reports: Further in vitro testing against a broader range of parasites and cell lines is needed to confirm or refute initial findings and to identify any specific biological contexts in which this compound may be active.

Unravel Mechanisms of Action: For any confirmed biological activity, it is critical to investigate the underlying molecular mechanisms. For example, in the context of its insecticidal activity, research could focus on identifying the specific cellular targets or pathways that are disrupted by the compound.

Compare with Related Compounds: A detailed comparison of the mechanisms of action of this compound and its structural analogues, such as polygodial, could provide valuable insights into how subtle structural differences can lead to significant changes in biological activity.

Discovery and Validation of Novel In Vitro Biological Targets

The identification of novel biological targets for this compound is a key step toward understanding its therapeutic or practical potential. mdpi.com This process involves a combination of computational and experimental approaches.

Future research in this area should include:

In Silico Target Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can be used to screen large databases of biological targets and predict potential binding partners for this compound.

High-Throughput Screening: Experimental validation of predicted targets can be achieved through high-throughput screening assays. These assays can rapidly test the ability of this compound to modulate the activity of a wide range of enzymes, receptors, and other proteins.

Biochemical and Biophysical Validation: Once a potential target is identified, its interaction with this compound must be rigorously validated using biochemical and biophysical techniques, such as surface plasmon resonance or isothermal titration calorimetry, to confirm direct binding and to determine the binding affinity and kinetics.

Potential Applications in Agricultural and Pest Control Research

The observed antifeedant and insecticidal activities of this compound suggest its potential for development as a natural pesticide. cambridge.org This is a particularly promising area of research, given the increasing demand for sustainable and environmentally friendly pest control solutions. researchgate.netmdpi.com

Key research directions include:

Spectrum of Activity: The insecticidal and antifeedant effects of this compound should be evaluated against a wider range of agricultural pests to determine its spectrum of activity. novapublishers.com

Formulation and Delivery: Research into effective formulations and delivery methods will be crucial for the practical application of this compound in an agricultural setting. ca.gov This may involve the development of stable and effective sprayable formulations or the use of controlled-release technologies.

Field Trials: Ultimately, the efficacy of this compound as a pest control agent will need to be demonstrated in field trials under real-world agricultural conditions.

Integration of Advanced Omics Technologies in Research

The application of advanced "omics" technologies, such as metabolomics and proteomics, can provide a systems-level understanding of the biological effects of this compound. humanspecificresearch.orgsrpublication.comresearchgate.net These technologies can offer a comprehensive view of the changes that occur within an organism or cell upon exposure to the compound. nih.gov

Future research should leverage omics technologies to:

Metabolomic Profiling: Metabolomics can be used to identify the metabolic pathways that are perturbed by this compound. This can provide clues about its mechanism of action and potential off-target effects.

Proteomic Analysis: Proteomics can identify changes in protein expression levels in response to treatment with this compound. mdpi.com This can help to pinpoint the specific proteins and pathways that are affected by the compound.

Integrated Omics Approaches: Combining data from multiple omics platforms (e.g., transcriptomics, proteomics, and metabolomics) can provide a more complete and integrated picture of the biological response to this compound, leading to a deeper understanding of its function and potential applications. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying 9-deoxymuzigadial in plant tissues?

- Methodology : Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS) are widely used for identification and quantification. For example, TLC with silica gel plates (ethyl acetate/hexane solvent systems) and GC/MS with DB-5MS columns (30 m × 0.25 mm) have been applied to analyze sesquiterpene dialdehydes in Pseudowintera colorata extracts . Calibration curves using pure standards (e.g., polygodial as a structural analog) ensure accuracy, with detection limits reported at ~0.1 mg/g dry weight (DW) .

Q. How does this compound vary across Pseudowintera species and populations?

- Methodology : Comparative phytochemical profiling across geographically distinct populations (e.g., Wellington vs. Otago, New Zealand) reveals significant variability. For P. colorata, this compound concentrations range from 0–2.9% DW, with Wellington populations showing 2.5× higher mean levels than Otago (Mann-Whitney U, P = 0.005) . Sampling should standardize leaf age and position to minimize intra-individual variation .

Q. What is the ecological role of this compound in plant defense?

- Methodology : Bioassays with herbivorous insects (e.g., Tribolium castaneum) demonstrate anti-feedant activity, though this compound is less potent than polygodial (average concentrations: 3 mg/g vs. 51 mg/g DW). Synergistic effects with chlorogenic acid or anthocyanins should be tested via dual-compound feeding trials .

Advanced Research Questions

Q. How can experimental designs account for contradictory data on this compound’s age-related patterns in leaves?

- Methodology : In Wellington P. colorata, this compound shows no age-related trends (F-test, P = 0.514), while Otago populations exhibit weak, non-significant declines (logarithmic regression, R² = 0.006, P = 0.618) . To resolve contradictions, use longitudinal sampling with larger cohorts (n > 50 leaves per age group) and control for environmental factors (e.g., UV exposure, soil nutrients) via mixed-effects models .

Q. What statistical approaches are optimal for analyzing geographic variation in sesquiterpene dialdehydes?

- Methodology : Non-parametric tests (e.g., Mann-Whitney U) are preferred for non-normal distributions, as seen in polygodial and this compound datasets. For multi-variable analysis, permutational ANOVA (PERMANOVA) can assess chemical variation between populations while accounting for covariates like herbivory levels .

Q. How do extraction protocols influence the recovery of this compound?

- Methodology : Diethyl ether extracts yield higher this compound recovery than methanol or ethanol in Treubia isignensis liverworts. Optimize solvent polarity and extraction time (e.g., 24-hour Soxhlet extraction) to balance yield and purity. Validate with spike-and-recovery experiments using deuterated analogs .

Q. What mechanisms explain the lack of correlation between this compound and herbivory in P. colorata?

- Methodology : Despite anti-feedant properties, this compound’s low concentration (~17× lower than polygodial) may limit ecological impact. Test this via dose-response assays and RNA-seq to identify herbivore detoxification genes (e.g., cytochrome P450s) activated by subthreshold this compound levels .

Data Contradiction Analysis

Q. Why do Wellington and Otago populations show divergent this compound variability despite similar habitats?

- Analysis : Wellington trees exhibit lower within-individual variability (Mann-Whitney U, P = 0.888) due to stable microclimates, whereas Otago’s harsher conditions may induce stress-driven metabolic fluctuations. Validate with climate-controlled growth experiments and transcriptomic profiling of sesquiterpene synthase genes .

Q. How to reconcile trace this compound levels with its proposed anti-feedant role?

- Analysis : Its bioactivity may depend on synergism with other compounds (e.g., polygodial). Fractionation studies using bioassay-guided isolation and LC-MS/MS can identify interactive effects .

Methodological Recommendations

- Sampling : Collect fully expanded leaves from mid-canopy positions to standardize developmental stages .

- Statistical Reporting : Include coefficient of variation (CV) for within-individual comparisons, as CVs for this compound range from 15–40% in P. colorata .

- Ethical Compliance : Adhere to Nagoya Protocol guidelines for accessing genetic resources from endemic species like Treubia isignensis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.